molecular formula C17H18O5 B2592952 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid CAS No. 1092298-03-7

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid

Cat. No.: B2592952
CAS No.: 1092298-03-7
M. Wt: 302.326
InChI Key: SZSUAFPHEHNWRD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-10(2)9-21-14-8-15-13(11(3)6-17(20)22-15)7-12(14)4-5-16(18)19/h6-8H,1,4-5,9H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSUAFPHEHNWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Substitution Reactions: The next step involves the introduction of the 4-methyl and 7-[(2-methylprop-2-en-1-yl)oxy] groups. This can be done through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts like aluminum chloride.

    Carboxylation: The final step is the introduction of the propanoic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and prop-2-en-1-yl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are employed.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. They are explored as candidates for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its chromen-2-one core imparts desirable properties such as fluorescence, making it useful in various applications.

Mechanism of Action

The mechanism of action of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For example, the compound may inhibit certain enzymes, leading to the modulation of biochemical pathways associated with inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability
  • Phenyl Group (C₁₈H₁₄O₅): The 4-phenyl substitution in the analog from introduces aromatic π-π interactions, which may improve binding to hydrophobic protein pockets but decrease solubility.
  • Isoprenyl Ether vs. Cyclopenta Ring : The isoprenyl ether in the target compound provides moderate lipophilicity, whereas the cyclopenta-fused chromen (CAS 307548-90-9) adds rigidity, possibly affecting metabolic stability .
Acidic Side Chain Variations
  • Propanoic Acid vs. Acetic Acid: The acetic acid analog (C₁₇H₁₈O₅, ) has a shorter side chain, reducing hydrogen-bonding capacity and acidity (pKa ~4.7 vs. ~4.9 for propanoic acid), which may alter receptor binding kinetics.
  • Position of Acidic Group: The 3-acetic acid isomer () versus the 6-propanoic acid in the target compound highlights positional effects on molecular conformation and target affinity.

Biological Activity

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid is a complex organic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₈O₅, with a molecular weight of 302.33 g/mol. Its structure features a chromene core with various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈O₅
Molecular Weight302.33 g/mol
IUPAC NameThis compound
CAS Number858750-45-5

Anti-inflammatory Activity

Research indicates that compounds in the chromene class exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in various cell lines. This mechanism is primarily attributed to the modulation of NF-kB signaling pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that it effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Binding : The compound may bind to nuclear receptors, influencing gene expression related to inflammation and cell proliferation.
  • Signal Transduction Modulation : By affecting key signaling pathways (e.g., MAPK and PI3K/Akt), it can alter cellular responses to stress and growth signals.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound using an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Study 2: Antioxidant Activity

In a comparative study assessing various chromene derivatives, 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-y} propanoic acid exhibited one of the highest antioxidant activities, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Study 3: Anticancer Potential

Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent .

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